![molecular formula C10H9FN2 B3346413 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- CAS No. 1187449-15-5](/img/structure/B3346413.png)
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H6N2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . The compound “2-cyclopropyl-5-fluoro-” is a derivative of this base structure .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in scientific literature . These derivatives have shown potent activities against FGFR1, 2, and 3, which are fibroblast growth factor receptors . The compound 4h, for instance, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring . The “2-cyclopropyl-5-fluoro-” derivative would have a cyclopropyl group attached at the 2-position and a fluorine atom at the 5-position .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine and its derivatives would depend on the specific substituents attached to the base structure. For instance, the molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBLNYRWNXCBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC(=CN=C3N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.